![molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
2-[3-(3-methoxyphenoxy)propoxy]naphthalene
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Overview
Description
2-[3-(3-methoxyphenoxy)propoxy]naphthalene is an organic compound that features a naphthalene ring substituted with a propoxy chain linked to a methoxyphenoxy group
Mechanism of Action
Target of Action
The primary target of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as AOH1996 , is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair .
Mode of Action
AOH1996 acts as a small molecule inhibitor of PCNA . It selectively targets caPCNA, which is preferentially found in cancer cells . This selective targeting may allow for the killing of cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that pcna plays a crucial role in dna repair . By inhibiting PCNA, AOH1996 could potentially disrupt these repair mechanisms, leading to DNA damage and cell death in cancer cells .
Result of Action
In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene typically involves the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propane. This intermediate is then reacted with naphthalen-2-ol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenoxy)propoxy]naphthalene can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
2-[3-(3-methoxyphenoxy)propoxy]naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-methoxyphenoxy)propoxy]naphthalene: Similar in structure but with a different position of the methoxy group.
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring and a methoxyphenyl group, but with a different linkage.
Uniqueness
2-[3-(3-methoxyphenoxy)propoxy]naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWOTPCCJUQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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